An In-depth Technical Guide to 2-Bromoacetamido-4-nitrophenol: Properties, Synthesis, and Applications in Chemical Biology
An In-depth Technical Guide to 2-Bromoacetamido-4-nitrophenol: Properties, Synthesis, and Applications in Chemical Biology
Introduction
2-Bromoacetamido-4-nitrophenol (BNP) is a valuable bifunctional reagent in the field of chemical biology and drug development. Its unique molecular architecture, featuring a reactive bromoacetamide group and a nitrophenol moiety, makes it a versatile tool for the selective modification and investigation of proteins. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromoacetamido-4-nitrophenol, with a focus on its utility as a chemical probe for studying protein structure and function.
Physicochemical Properties
2-Bromoacetamido-4-nitrophenol is a solid at room temperature with limited solubility in water but is soluble in organic solvents like ethanol.[1] The presence of the nitro group and the phenolic hydroxyl group influences its electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 3947-58-8 | [2] |
| Molecular Formula | C₈H₇BrN₂O₄ | [2] |
| Molecular Weight | 275.06 g/mol | [2] |
| Melting Point | 215-220 °C (decomposes) | [1] |
| Boiling Point | ~472.3 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in ethanol (5 mg/ml), Insoluble in water. | [1] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
Synthesis of 2-Bromoacetamido-4-nitrophenol
A plausible synthetic route to 2-Bromoacetamido-4-nitrophenol involves a two-step process starting from 2,4-dinitrophenol. The first step is the selective reduction of one nitro group to an amino group, followed by acylation with bromoacetyl bromide.
Step 1: Synthesis of 2-Amino-4-nitrophenol
The selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol can be achieved using sodium sulfide in an aqueous solution of ammonium chloride and ammonia.[3] The reaction temperature is a critical parameter to ensure the selective reduction of only one nitro group.[3]
Experimental Protocol:
-
In a suitable reaction vessel, suspend 2,4-dinitrophenol in water.
-
Add ammonium chloride and concentrated aqueous ammonia to the suspension with stirring.
-
Heat the mixture to 85°C.
-
Cool the mixture to 70°C and add fused sodium sulfide in portions, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystals by filtration and dissolve them in boiling water.
-
Acidify the solution with glacial acetic acid to precipitate the 2-amino-4-nitrophenol.
-
Collect the purified product by filtration and dry.
Step 2: Synthesis of 2-Bromoacetamido-4-nitrophenol
The final step is the acylation of 2-amino-4-nitrophenol with bromoacetyl bromide. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.
Experimental Protocol:
-
Dissolve 2-amino-4-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane, chloroform).
-
Cool the solution in an ice bath.
-
Slowly add bromoacetyl bromide to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2-Bromoacetamido-4-nitrophenol.
Caption: Synthesis of 2-Bromoacetamido-4-nitrophenol.
Chemical Reactivity
The reactivity of 2-Bromoacetamido-4-nitrophenol is dominated by the electrophilic nature of the carbon atom attached to the bromine. This makes it an excellent alkylating agent for various nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.
Reaction with Cysteine Residues
The primary application of 2-Bromoacetamido-4-nitrophenol is the selective modification of cysteine residues in proteins.[4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of a cysteine residue attacks the α-carbon of the bromoacetamide moiety, displacing the bromide ion.[4] This forms a stable thioether linkage.
Caption: Reaction of BNP with a protein cysteine residue.
This reaction is highly specific for sulfhydryl groups under controlled pH conditions (typically around pH 7-8), where the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile. The introduction of the nitrophenol group provides a convenient spectroscopic handle, as the modified protein exhibits a distinct absorbance maximum around 410 nm, allowing for easy detection and quantification of the modification.[4]
Applications in Research and Drug Development
Affinity Labeling and Active Site Mapping
2-Bromoacetamido-4-nitrophenol is a valuable tool for affinity labeling, a technique used to identify and characterize the active sites of enzymes and other binding proteins.[5] By designing analogs of a substrate or ligand that incorporate the bromoacetamido moiety, researchers can covalently label the active site of a target protein. Subsequent enzymatic or chemical cleavage of the labeled protein followed by mass spectrometry analysis can identify the specific amino acid residue(s) that have been modified, providing crucial insights into the protein's binding pocket.
General Protocol for Affinity Labeling:
-
Incubate the target protein with a molar excess of 2-Bromoacetamido-4-nitrophenol (or its affinity label analog) in a suitable buffer at a controlled pH and temperature.
-
Monitor the progress of the labeling reaction by observing the increase in absorbance at 410 nm or by using other analytical techniques such as mass spectrometry.
-
Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) to consume any unreacted 2-Bromoacetamido-4-nitrophenol.
-
Remove excess reagent by dialysis or gel filtration.
-
Digest the labeled protein with a specific protease (e.g., trypsin).
-
Separate the resulting peptides by high-performance liquid chromatography (HPLC).
-
Identify the labeled peptide(s) by monitoring the HPLC effluent at 410 nm.
-
Analyze the labeled peptide(s) by mass spectrometry and tandem mass spectrometry (MS/MS) to determine the site of modification.
Enzyme Inhibition Studies
The covalent modification of essential active site residues, particularly cysteine, by 2-Bromoacetamido-4-nitrophenol can lead to irreversible enzyme inhibition. This property can be exploited to study the role of specific cysteine residues in catalysis and to develop novel enzyme inhibitors. For example, it has been used to probe the active sites of enzymes like chymotrypsin and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are known to have reactive cysteine residues.[6][7]
Enzyme Inhibition Assay Protocol:
-
Pre-incubate the enzyme with varying concentrations of 2-Bromoacetamido-4-nitrophenol for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product over time using a suitable spectrophotometric or fluorometric assay.
-
Determine the initial reaction rates for each inhibitor concentration and pre-incubation time.
-
Plot the remaining enzyme activity against the inhibitor concentration or pre-incubation time to determine the inhibition kinetics (e.g., IC₅₀, kinact).
Spectral Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenol ring, the methylene protons of the bromoacetyl group, and the amide proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and acetamido groups.
13C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear downfield. The aromatic carbons will show characteristic shifts based on their substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch (phenol): A broad band around 3200-3500 cm⁻¹
-
N-H stretch (amide): A band around 3300 cm⁻¹
-
C=O stretch (amide): A strong band around 1650-1680 cm⁻¹
-
NO₂ asymmetric and symmetric stretches: Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-Br stretch: A band in the lower frequency region (around 500-600 cm⁻¹).
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (275.06 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the bromine atom, the bromoacetyl group, and cleavage of the amide bond.
Safety and Handling
2-Bromoacetamido-4-nitrophenol should be handled with caution in a well-ventilated laboratory fume hood. As an α-haloacetamide, it is a potential alkylating agent and should be considered a skin and eye irritant.[8] The nitrophenol moiety also contributes to its toxicity.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.
Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromoacetamido-4-nitrophenol is a powerful and versatile tool for researchers in chemical biology, biochemistry, and drug discovery. Its ability to selectively and covalently modify cysteine residues, coupled with the convenient spectroscopic properties of the nitrophenol reporter group, makes it an invaluable reagent for identifying and characterizing the active sites of enzymes, studying protein structure and function, and developing novel enzyme inhibitors. Proper understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
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